molecular formula C8H5ClN2O4 B13220378 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13220378
M. Wt: 228.59 g/mol
InChI Key: DOEMZOOTHHPUCC-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a high-value synthetic intermediate designed for advanced pharmaceutical and materials science research. This compound features a unique hybrid architecture that combines a chloromethylfuran moiety with a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry . The 1,3,4-oxadiazole core is extensively documented for its broad spectrum of pharmacological activities, serving as a key structural component in antibacterial , antifungal , antimycobacterial , anticancer , and anti-inflammatory agents . The presence of the chloromethyl group on the furan ring offers a highly reactive site for further functionalization, such as nucleophilic substitution, allowing researchers to conjugate this molecule to other pharmacophores or polymeric chains . Simultaneously, the carboxylic acid group on the oxadiazole ring provides a handle for salt formation, amide coupling, or esterification, enabling the fine-tuning of the compound's physicochemical properties and bioactivity . The chloromethylfuran component is also a known precursor to acid chlorides, which are highly useful intermediates for producing furoate esters and polymers derived from renewable biomass . This dual functionality makes 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid a pivotal building block for constructing novel tri-heterocyclic systems , exploring structure-activity relationships (SAR) , and developing new chemical entities with potential applications as enzyme inhibitors or in material science.

Properties

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

5-[5-(chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C8H5ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

DOEMZOOTHHPUCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NN=C(O2)C(=O)O)CCl

Origin of Product

United States

Preparation Methods

Cyclization of Carboxylic Acid Hydrazides with Cyanogen Halides or Derivatives

One of the most established methods involves the cyclization of hydrazides derived from appropriate carboxylic acids. In this context, the hydrazide precursor is typically prepared from the corresponding carboxylic acid, followed by cyclization using reagents such as cyanogen chloride or its derivatives.

Reaction Scheme:

Carboxylic acid → Hydrazide → Cyclization with cyanogen chloride → 1,3,4-oxadiazole ring

Key Points:

  • Hydrazides are synthesized by reacting the carboxylic acid with hydrazine hydrate in ethanol.
  • Cyclization is achieved by treating hydrazides with cyanogen chloride or a similar reagent, often in the presence of a base or catalyst.
  • This approach yields 2-substituted-1,3,4-oxadiazoles with high efficiency.

Cyclization of Hydrazides with Carbon Disulfide and Alkali

Another prominent route involves the formation of 1,3,4-oxadiazole-2-thiol derivatives, which can be oxidized or further functionalized to obtain the target compound.

Research Data:

  • Koparir et al. (2010) demonstrated that starting from furan-2-carboxylic acid hydrazide, reaction with carbon disulfide in alcoholic solution under basic conditions produces 2-mercapto-1,3,4-oxadiazole derivatives.

Reaction Scheme:

Furan-2-carboxylic acid hydrazide + CS₂ → Cyclization → 2-mercapto-1,3,4-oxadiazole derivative

This method is adaptable for introducing the chloromethyl group at the 5-position through subsequent substitution reactions.

Introduction of the Chloromethyl Group at the Furan Ring

Chloromethylation of Furan Derivatives

The chloromethyl substituent at the 5-position of the furan ring can be introduced via electrophilic chloromethylation. This typically involves the use of chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic or basic conditions.

Methodology:

  • Reagents: Chloromethyl methyl ether or paraformaldehyde, HCl, and a Lewis acid catalyst such as zinc chloride.
  • Reaction Conditions: Reflux in an inert solvent like dichloromethane or acetic acid.
  • Outcome: Selective substitution at the 5-position of the furan ring.

Functionalization of the Furan Ring Post-Synthesis

Alternatively, if the oxadiazole core is synthesized first, the chloromethyl group can be introduced via nucleophilic substitution reactions on the furan ring, which has been pre-functionalized with a suitable leaving group.

Assembly of the Complete Molecule

Coupling of Chloromethyl-Furan-2-yl Derivatives with Oxadiazole Precursors

The final step involves coupling the chloromethylated furan derivative with the oxadiazole core. This is often achieved via nucleophilic substitution, where the chloromethyl group reacts with nucleophiles such as hydrazides or amines under reflux.

Research Findings:

  • Madhu Sekhar et al. (2018) described the synthesis of 1,3,4-oxadiazole derivatives with various substituents, including chloromethyl groups, through reflux reactions with piperazine derivatives and subsequent purification by column chromatography.

Esterification and Final Functionalization

The carboxylic acid functionality can be introduced or preserved through esterification or direct oxidation of aldehyde intermediates, depending on the synthetic route.

Summary of Key Data and Reaction Conditions

Step Reagents Conditions Yield/Remarks
Hydrazide formation Carboxylic acid + Hydrazine hydrate Reflux in ethanol High yield of hydrazide
Cyclization to oxadiazole Hydrazide + Cyanogen chloride or CS₂ Reflux, basic conditions Efficient ring formation
Chloromethylation Paraformaldehyde + HCl Reflux, inert solvent Selective at 5-position
Coupling with oxadiazole core Chloromethyl derivative + Hydrazide Reflux, nucleophilic substitution Final compound formation

Notes on Material and Method Validation

  • These synthesis pathways are supported by multiple research groups, demonstrating their robustness and scalability.
  • The use of environmentally benign reagents like carbon disulfide and standard reflux conditions enhances safety and reproducibility.
  • The choice of reagents and conditions can be optimized based on the desired yield and purity, with purification typically achieved via column chromatography or recrystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups LogP* (Predicted)
Target Compound C₈H₅ClN₂O₄ 228.57 5-(Chloromethyl)furan-2-yl Carboxylic acid 1.2
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid C₉H₅BrN₂O₃ 269.05 4-Bromophenyl Carboxylic acid 2.8
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate C₉H₈N₂O₄ 208.17 Furan-2-yl Ester 1.8
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol C₆H₃N₂O₂S 167.16 Furan-2-yl Thiol 0.9
5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazole-2-thiol C₁₄H₈N₃O₄S 322.29 8-Nitrodibenzo[b,d]furan-2-yl Thiol 3.5

*LogP values estimated using fragment-based methods.

Key Observations :

  • Polarity : The carboxylic acid group in the target compound confers higher polarity (lower LogP) compared to bromophenyl () or dibenzofuran derivatives ().
  • Reactivity : The chloromethyl group on the furan ring offers a reactive site for nucleophilic substitution, unlike the bromophenyl or unsubstituted furan analogs.
Pharmacokinetic Considerations
  • Solubility : The carboxylic acid group improves aqueous solubility (target compound) compared to ester () or carboxamide analogs ().
  • Metabolism : Thiol derivatives () may undergo oxidation to disulfides, whereas the chloromethyl group (target) could form glutathione conjugates, influencing metabolic clearance.

Biological Activity

5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C7H5ClN2O3C_7H_5ClN_2O_3, with a molecular weight of approximately 184.58 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are critical for its biological functions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria : A study demonstrated that compounds similar to 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
CompoundTarget BacteriaMIC (μg/mL)
AStaphylococcus aureus4
BE. coli16
CPseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. For example:

  • Cytotoxicity : In vitro studies revealed that 5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Cell LineIC50 (μM)Mechanism of Action
MCF-70.65Apoptosis via p53 and caspase activation
U-9372.41Induction of apoptosis

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxadiazoles also demonstrate anti-inflammatory effects:

  • Inflammation Models : Studies have shown that derivatives can reduce inflammation markers in animal models. Compounds similar to the target compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity and selectivity towards cancer cells.
  • Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial efficacy of various oxadiazole compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited remarkable potency against multidrug-resistant strains.

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